N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
The compound “N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic molecule. It contains several functional groups including a sulfonamide, a pyrroloquinoline, and a chloromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrroloquinoline core would likely contribute to the rigidity of the molecule, while the sulfonamide and chloromethylphenyl groups could potentially participate in various interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonamide group could potentially undergo hydrolysis, while the chloromethylphenyl group could participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Antibacterial Applications
- Antibacterial Agent Synthesis : A study conducted by Ishikawa et al. (1990) reported the synthesis of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, demonstrating potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Polymorphic Modifications
- Diuretic Properties : Shishkina et al. (2018) explored the diuretic properties of a pyrroloquinoline compound, highlighting its potential as a new hypertension remedy and discussing its polymorphic modifications (Shishkina et al., 2018).
Inhibition of Biological Processes
- Caspase-3 Inhibitory Activity : Kravchenko et al. (2005) described the synthesis of novel 8-sulfonyl pyrroloquinolines, identifying two compounds as potent inhibitors of caspase-3, suggesting their potential in therapeutic applications (Kravchenko et al., 2005).
Further Applications in Medicine
- Diuretic Activity Study : Ukrainets et al. (2018) conducted a study on the diuretic activity of N-(arylalkyl) pyrroloquinoline derivatives in white rats, finding samples with effects comparable or superior to known diuretics (Ukrainets et al., 2018).
- Synthesis for Asthma Therapy : Paris et al. (1995) synthesized a series of pyrroloquinoline derivatives, evaluating their potential in asthma therapy due to their inhibitory properties against histamine, platelet activating factor, and leukotrienes (Paris et al., 1995).
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in various areas such as drug discovery and materials science. Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and studying its reactivity .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-11-15-10-14(9-13-5-4-8-22(18(13)15)19(11)23)26(24,25)21-17-7-3-6-16(20)12(17)2/h3,6-7,9-11,21H,4-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKFYSRVRDXGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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